
2-Ethyl-2-propylmalonic acid
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Overview
Description
2-Ethyl-2-propylmalonic acid is an organic compound that belongs to the class of malonic acids It is characterized by the presence of two carboxyl groups attached to a central carbon atom, which is also bonded to an ethyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, followed by alkylation with ethyl and propyl halides. The reaction conditions generally include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The alkylated product is then hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative. The final step involves decarboxylation to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form ketones or carboxylic acids. The ethyl and propyl groups at the C2 position modulate reactivity, favoring selective oxidation at specific sites. For example:
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Ketone formation : Controlled oxidation with mild agents (e.g., PCC) targets the α-carbon adjacent to the carboxylic acid groups.
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Carboxylic acid formation : Strong oxidizing agents (e.g., KMnO₄) further oxidize ketones to carboxylic acids.
Hydrolysis of Esters
2-Ethyl-2-propylmalonic acid esters are hydrolyzed to the free acid under basic conditions. A demonstrated synthesis involves:
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Reagents : LiOH·H₂O in methanol/water (1:1).
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Conditions : Reflux for 12 hours.
NMR Data for Hydrolysis Product
Signal (δ, ppm) | Assignment |
---|---|
12.81 (s) | Carboxylic acid protons (-COOH) |
0.89–0.67 (m) | Ethyl/propyl CH₃ groups |
Enzymatic Decarboxylation
In biochemical systems, the compound participates in enzyme-coupled reactions:
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MatB/CMPS catalysis : Converts this compound to CoA thioesters, enabling downstream biosynthesis of 6-alkyl-t-CMP derivatives .
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Key cofactors : ATP, CoASH, and Mg²⁺.
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Reaction efficiency : Verified via LC-MS and ¹H-NMR, with >90% conversion in optimized assays .
Microwave-Assisted Decarboxylation
A solvent- and catalyst-free microwave method achieves high-yield decarboxylation:
Optimized Conditions
Parameter | Value |
---|---|
Power | 300 W |
Time | 3 minutes |
Yield | 97% |
Product | 2-Propylpentanoic acid |
Comparison to Traditional Methods
Method | Time | Yield | Conditions |
---|---|---|---|
Microwave | 3 min | 97% | Solvent-free, 300 W |
Xylene reflux | 12 h | 11% | With pyridine catalyst |
This green approach eliminates toxic solvents and reduces energy consumption .
Alkylation and Esterification
The compound serves as a precursor for alkylation reactions:
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Synthesis of dialkylmalonates : Reacted with alkyl halides (e.g., ethyl bromide) using NaHMDS/THF at −15°C to room temperature .
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Key intermediate : Diethyl 2-ethyl-2-propylmalonate (¹H NMR δ 0.81–4.17 ppm) .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes thermal decarboxylation, producing CO₂ and 2-ethylpentanoic acid. This pathway is less efficient than microwave methods .
Scientific Research Applications
2-Ethyl-2-propylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-propylmalonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes by mimicking the structure of natural substrates.
Metabolic Pathways: Participates in metabolic pathways, potentially affecting the production of key metabolites.
Molecular Targets: Binds to specific proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Propylmalonic acid
- 2-Ethylmalonic acid
- 2,2-Dipropylmalonic acid
Comparison
2-Ethyl-2-propylmalonic acid is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C8H14O4 |
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Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-ethyl-2-propylpropanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-8(4-2,6(9)10)7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
GDYPOKOVVJLYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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